4-(acetylamino)-5-chloro-2-methoxy-N-(pyridin-3-yl)benzamide
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Overview
Description
5-Chloro-4-acetamido-2-methoxy-N-(pyridin-3-yl)benzamide is an organic compound with a complex structure that includes a chloro, acetamido, and methoxy group attached to a benzamide core, along with a pyridinyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-4-acetamido-2-methoxy-N-(pyridin-3-yl)benzamide typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 4-acetamido-5-chloro-2-methoxybenzoic acid.
Esterification: This intermediate is then esterified using methanol and sulfuric acid to form the corresponding methyl ester.
Amidation: The methyl ester is then reacted with pyridin-3-amine under appropriate conditions to form the final product, 5-chloro-4-acetamido-2-methoxy-N-(pyridin-3-yl)benzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-acetamido-2-methoxy-N-(pyridin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chloro group.
Major Products
Oxidation: Formation of 5-chloro-4-acetamido-2-hydroxy-N-(pyridin-3-yl)benzamide.
Reduction: Formation of 5-chloro-4-acetamido-2-methoxy-N-(pyridin-3-yl)benzamide with an amino group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-4-acetamido-2-methoxy-N-(pyridin-3-yl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-4-acetamido-2-methoxy-N-(pyridin-3-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Acetamido-5-chloro-2-methoxybenzoic acid: Similar structure but lacks the pyridinyl group.
5-Chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide: Similar core structure with different substituents.
Uniqueness
5-Chloro-4-acetamido-2-methoxy-N-(pyridin-3-yl)benzamide is unique due to the presence of the pyridinyl group, which can confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C15H14ClN3O3 |
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Molecular Weight |
319.74 g/mol |
IUPAC Name |
4-acetamido-5-chloro-2-methoxy-N-pyridin-3-ylbenzamide |
InChI |
InChI=1S/C15H14ClN3O3/c1-9(20)18-13-7-14(22-2)11(6-12(13)16)15(21)19-10-4-3-5-17-8-10/h3-8H,1-2H3,(H,18,20)(H,19,21) |
InChI Key |
UCHZAZOAGSXOMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C(=C1)OC)C(=O)NC2=CN=CC=C2)Cl |
Origin of Product |
United States |
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